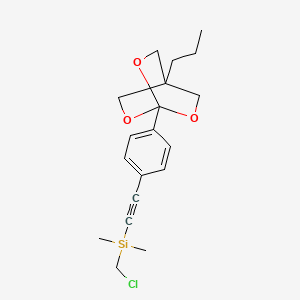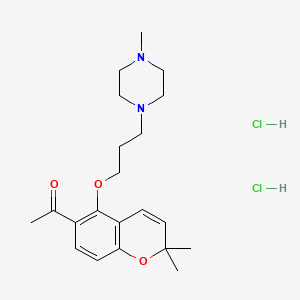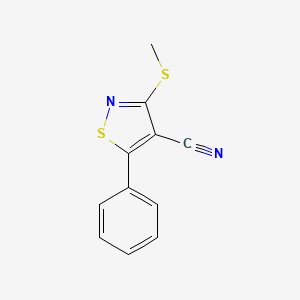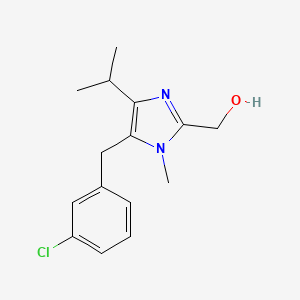
1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and imidazole derivatives. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce various functional groups.
科学的研究の応用
1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1H-Imidazole-2-methanol: A simpler analog with similar chemical properties.
5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-imidazole: A structurally related compound with potential differences in biological activity.
Uniqueness
1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness can be leveraged in various scientific and industrial applications.
特性
CAS番号 |
178979-95-8 |
|---|---|
分子式 |
C15H19ClN2O |
分子量 |
278.78 g/mol |
IUPAC名 |
[5-[(3-chlorophenyl)methyl]-1-methyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C15H19ClN2O/c1-10(2)15-13(18(3)14(9-19)17-15)8-11-5-4-6-12(16)7-11/h4-7,10,19H,8-9H2,1-3H3 |
InChIキー |
IQWXUDXSXROYCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N(C(=N1)CO)C)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


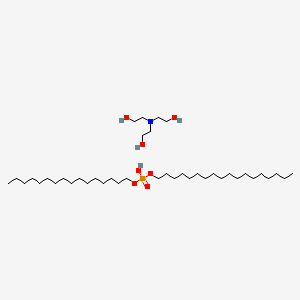

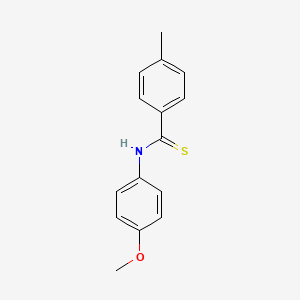
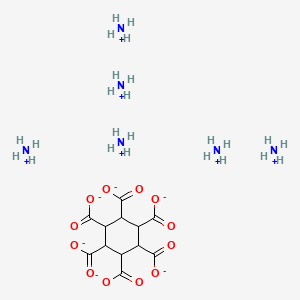
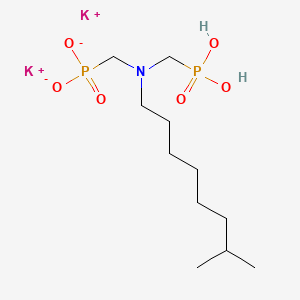
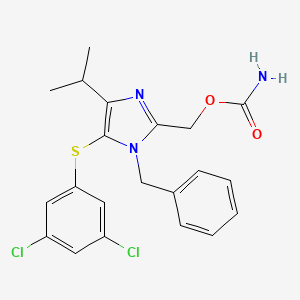
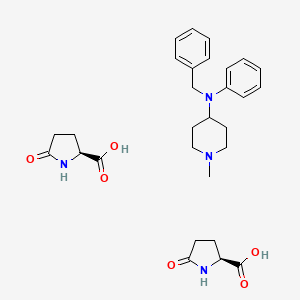
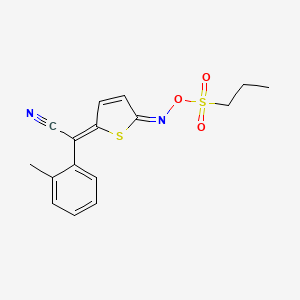
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)
